Aspidospermine
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Overview
Description
Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma. It has garnered significant interest due to its complex structure and biological activities. This compound is known for its antiparasitic properties and has been a popular target for total synthesis in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aspidospermine involves several steps, often starting with the formation of the indole ring system. One notable method is the Fischer indole synthesis, which is widely used in the preparation of indole alkaloids . Another approach involves the ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition reaction sequence, which provides the desired tricyclic product as a single diastereomer .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings using various synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Aspidospermine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Aspidospermine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic strategies and reaction mechanisms.
Medicine: Its antiparasitic properties make it a potential candidate for developing new therapeutic agents.
Mechanism of Action
Aspidospermine exerts its effects through several molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response in cells. The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle regulation, and apoptosis . At higher concentrations, this compound increases the expression of genes associated with endoplasmic reticulum stress and oxidative stress .
Comparison with Similar Compounds
Aspidospermine is part of the Aspidosperma alkaloids family, which includes over 250 structurally complex indole alkaloids . Similar compounds include:
Aspidospermidine: Another indole alkaloid with a similar structure and biological activity.
Vincadine: An indole alkaloid with notable pharmacological properties.
Eburnamine: Known for its biological activities and structural similarity to this compound.
This compound stands out due to its unique tricyclic structure and significant antiparasitic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
1935-07-5 |
---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |
InChI |
InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |
InChI Key |
ARQOGCYMPUOVHK-ZHHKINOHSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |
melting_point |
208 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
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